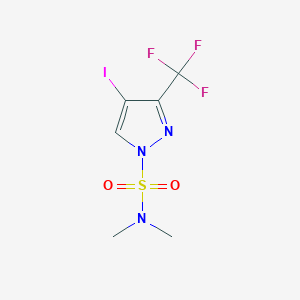![molecular formula C20H23Cl2NO B12613039 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine CAS No. 919366-45-3](/img/structure/B12613039.png)
4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexylmethoxy group, a 2,6-dichlorophenylmethyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the alkylation of 2-methylpyridine with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and substitution steps, as well as the development of efficient purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while nucleophilic substitution could result in the formation of thiolated or aminated analogs .
Aplicaciones Científicas De Investigación
4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research may focus on its potential use in drug development, particularly for conditions where modulation of specific molecular targets is desired.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine include:
2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical: This compound shares the 2,6-dichlorophenyl group but differs in its overall structure and properties.
Methyl 2,6-dichlorophenylacetate: Another compound with the 2,6-dichlorophenyl group, but with different functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
919366-45-3 |
|---|---|
Fórmula molecular |
C20H23Cl2NO |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
4-(cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine |
InChI |
InChI=1S/C20H23Cl2NO/c1-14-16(12-17-18(21)8-5-9-19(17)22)20(10-11-23-14)24-13-15-6-3-2-4-7-15/h5,8-11,15H,2-4,6-7,12-13H2,1H3 |
Clave InChI |
JXPFQYUTGDNYPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1CC2=C(C=CC=C2Cl)Cl)OCC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


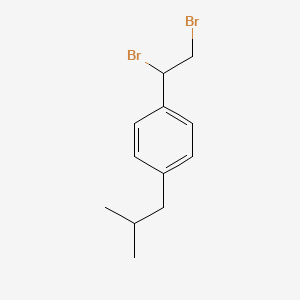
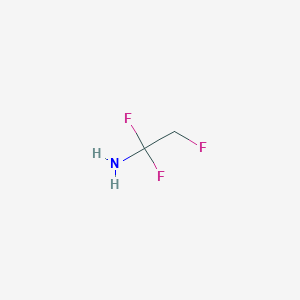
![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12612984.png)
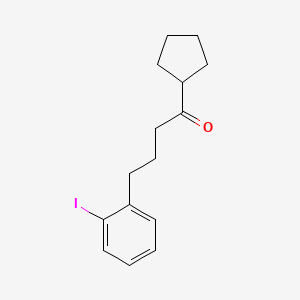
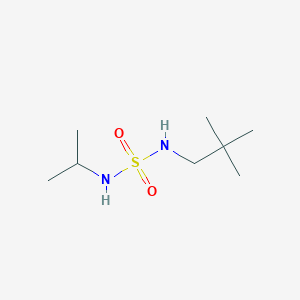

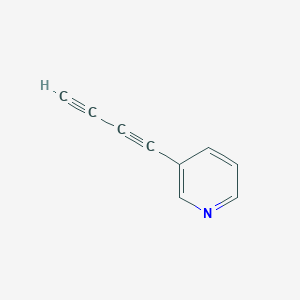
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
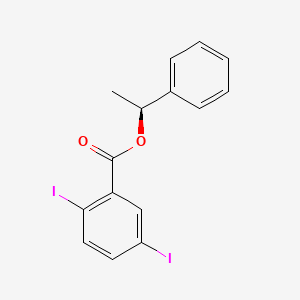

methanone](/img/structure/B12613042.png)
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
